molecular formula C7H3BClF3KN B13472003 Potassium (2-chloro-5-cyanophenyl)trifluoroborate

Potassium (2-chloro-5-cyanophenyl)trifluoroborate

Cat. No.: B13472003
M. Wt: 243.46 g/mol
InChI Key: CPBOOLYZBDEWNB-UHFFFAOYSA-N
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Description

Potassium (2-chloro-5-cyanophenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2-chloro-5-cyanophenyl)trifluoroborate can be synthesized through the reaction of 2-chloro-5-cyanophenylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-chloro-5-cyanophenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of potassium (2-chloro-5-cyanophenyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (2-chloro-5-cyanophenyl)trifluoroborate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other organotrifluoroborate salts. This makes it particularly useful in the synthesis of complex molecules where precise control over reactivity is required .

Properties

Molecular Formula

C7H3BClF3KN

Molecular Weight

243.46 g/mol

IUPAC Name

potassium;(2-chloro-5-cyanophenyl)-trifluoroboranuide

InChI

InChI=1S/C7H3BClF3N.K/c9-7-2-1-5(4-13)3-6(7)8(10,11)12;/h1-3H;/q-1;+1

InChI Key

CPBOOLYZBDEWNB-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC(=C1)C#N)Cl)(F)(F)F.[K+]

Origin of Product

United States

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